Physicochemical properties and characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
Physicochemical properties and characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
An In-Depth Technical Guide: Physicochemical Properties and Characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol. This compound integrates several key pharmacophoric features: a piperazine ring, a well-established scaffold in medicinal chemistry known for improving pharmacokinetic profiles; a substituted nitroaniline moiety, a versatile precursor for further synthetic modifications; and a hydroxyethyl chain, which can modulate solubility and provide a point for further derivatization. As such, this molecule represents a valuable building block for drug discovery and development. This document details its fundamental properties, a plausible synthetic route, and a suite of robust analytical methodologies for its complete characterization, including NMR, FTIR, and mass spectrometry, as well as methods for determining critical physicochemical parameters like lipophilicity, solubility, and pKa. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The piperazine heterocycle is one of the most ubiquitous scaffolds in modern medicinal chemistry, frequently referred to as a "privileged" structure.[1] Its prevalence is due to a combination of favorable characteristics. The two nitrogen atoms can be functionalized to orient pharmacophoric groups in specific spatial arrangements, and their basicity (pKa) allows them to be protonated at physiological pH, often enhancing aqueous solubility and bioavailability.[1] This scaffold is a core component in numerous FDA-approved drugs across a wide range of therapeutic areas, including the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibacterial Ciprofloxacin.[2] The structural rigidity and synthetic tractability of the piperazine ring make it an indispensable tool for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3]
Profile of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (henceforth referred to as "the compound") is a multifunctional organic molecule with significant potential as a synthetic intermediate in pharmaceutical research. Its structure is characterized by an N-arylpiperazine core, where the aryl substituent is a 3-amino-4-nitrophenyl group. This particular substitution pattern is of strategic importance; the nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, providing a handle for a vast array of subsequent chemical transformations.[4] The existing primary amino group and the hydroxyethyl side chain offer additional sites for modification, allowing for the construction of complex molecular architectures and chemical libraries. This guide provides the foundational knowledge required for its synthesis, purification, and comprehensive characterization.
Core Physicochemical & Synthetic Profile
Identity and General Properties
The fundamental properties of the compound are summarized in the table below. These data are critical for handling, storage, and downstream applications.
| Property | Value | Reference |
| CAS Number | 23470-44-2 | [5] |
| Molecular Formula | C₁₂H₁₈N₄O₃ | [5] |
| Molecular Weight | 266.30 g/mol | [5] |
| Appearance | Yellow to pale yellow solid | [5] |
| Melting Point | 162-165 °C | [5] |
| Storage | 2-8 °C, Inert atmosphere, Protect from light | [5] |
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of N-arylpiperazines is commonly achieved via Nucleophilic Aromatic Substitution (SNAr). This method is particularly effective when the aromatic ring is activated by potent electron-withdrawing groups, such as the nitro group present in the target precursor. The proposed synthesis involves the reaction of 5-chloro-2-nitroaniline with 1-(2-hydroxyethyl)piperazine.
Caption: Proposed SNAr synthesis of the target compound.
Experimental Protocol: Synthesis
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.
-
Reactant Addition: Add 5-chloro-2-nitroaniline (1.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Elevated temperature is required to overcome the activation energy of the SNAr reaction. DMF is an excellent solvent for this reaction due to its high boiling point and ability to solvate the cationic intermediates.
-
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the resulting solid, wash with water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Analytical Characterization Methodologies
This section details the core analytical techniques for confirming the identity, structure, and purity of the synthesized compound.
Structural Elucidation
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (e.g., -OH, -NH₂).
-
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer. Include 2D experiments like COSY and HSQC for definitive assignments.
-
Data Interpretation (Expected Signals):
-
¹H NMR: Expect signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the three protons on the substituted phenyl ring. The piperazine protons will likely appear as complex multiplets between δ 2.5-3.5 ppm. The two methylene groups of the hydroxyethyl side chain should appear as distinct triplets. The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, the chemical shifts of which are concentration and temperature-dependent.
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¹³C NMR: Expect six distinct signals for the aromatic carbons, two signals for the carbons of the hydroxyethyl group, and two or more signals for the piperazine ring carbons, depending on the rate of conformational exchange.
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FTIR provides confirmation of the key functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a sample using either the Attenuated Total Reflectance (ATR) method with the solid powder or by pressing a KBr pellet.
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Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Data Interpretation (Expected Vibrational Modes):
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~3400-3200 cm⁻¹: Broad O-H stretch from the alcohol and sharp N-H stretches from the primary amine.
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~3100-2800 cm⁻¹: Aromatic and aliphatic C-H stretching.
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~1580 and ~1330 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching vibrations of the conjugated nitro group, respectively.[6]
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~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.
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~1250 cm⁻¹: Aromatic C-N stretching.
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~1050 cm⁻¹: C-O stretching of the primary alcohol.
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High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and provides structural information through fragmentation analysis.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: The multiple basic nitrogen atoms in the piperazine and amino groups are readily protonated, making ESI+ the ideal ionization technique for high sensitivity.[7]
-
-
Analysis: Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to elicit fragmentation.
-
Data Interpretation:
-
Parent Ion: Expect a prominent ion at m/z 267.1452, corresponding to the [C₁₂H₁₉N₄O₃]⁺ species.
-
Fragmentation: The MS/MS spectrum will provide structural validation. Key fragmentation pathways for N-arylpiperazines often involve cleavage of the piperazine ring or the bonds connected to it.[8]
-
Caption: Predicted MS/MS fragmentation of the protonated compound.
Purity and Key Physicochemical Parameters
Lipophilicity is a critical parameter influencing a drug's ADME profile. It is typically measured as the partition coefficient (Log P) between octanol and water. A common method for its estimation is by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
Experimental Protocol: RP-HPLC for Log kw
-
System: Use a C18 column with a UV detector.
-
Mobile Phase: Prepare a series of mobile phases with varying compositions of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol), ranging from 30% to 70% methanol.
-
Analysis: Inject the sample dissolved in the mobile phase. For each composition, determine the retention factor k.
-
Calculation: Plot log k against the volume percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the intercept, log kw, which is a reliable index of lipophilicity.
Solubility is fundamental to drug absorption and formulation. Thermodynamic solubility provides the most accurate measure.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.
The pKa values dictate the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. The compound has at least two basic centers: the two piperazine nitrogens.
Experimental Protocol: Potentiometric Titration
-
Setup: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).
-
Titration: Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated electrode.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. The first pKa will correspond to the more basic piperazine nitrogen (N-1), while the second will correspond to the N-4 nitrogen, whose basicity is reduced by the attached electron-withdrawing aryl group.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanol | Benchchem [benchchem.com]
- 5. Pannellum [raizesimobiliaria.com.br]
- 6. researchgate.net [researchgate.net]
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- 9. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives [mdpi.com]
